Spectroscopic Profile of 2-Methylbenzhydrol: A Technical Guide
Spectroscopic Profile of 2-Methylbenzhydrol: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 2-Methylbenzhydrol (CAS No: 5472-13-9), a key organic intermediate. The information presented is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.
Chemical Structure and Properties
2-Methylbenzhydrol, also known as (2-methylphenyl)phenylmethanol, is an aromatic alcohol. Its molecular formula is C₁₄H₁₄O, and it has a molecular weight of 198.26 g/mol .[1][2][3] The structural formula is presented below:
Structure:
Key physical properties include a melting point of 93-95 °C and a boiling point of 323 °C.[2][3][4][5]
Spectroscopic Data
The following sections detail the NMR, IR, and MS spectroscopic data for 2-Methylbenzhydrol, presented in tabular format for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.
The ¹H NMR spectrum provides information about the different types of protons in the molecule and their immediate electronic environment.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Data not explicitly found in search results |
Note: While sources indicate the availability of ¹H NMR spectra, specific peak assignments were not located in the initial search. A representative spectrum from similar compounds suggests aromatic protons would appear in the range of 7.0-7.5 ppm, the benzylic proton (CH-OH) around 5.5-6.0 ppm, the hydroxyl proton (-OH) as a broad singlet with a variable chemical shift, and the methyl protons (-CH₃) around 2.2-2.4 ppm.
The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| Data not explicitly found in search results |
Note: As with ¹H NMR, direct ¹³C NMR peak data was not available in the search results. Based on the structure, one would expect to see signals for the methyl carbon, the benzylic carbon, and a series of signals for the aromatic carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6][7]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Broad band around 3300 | Strong | O-H stretch (alcohol) |
| Around 3000 | Medium-Strong | C-H stretch (aromatic) |
| Around 1600, 1490, 1450 | Medium-Weak | C=C stretch (aromatic ring) |
| Around 1050 | Strong | C-O stretch (alcohol) |
Note: The specific peak values are representative and based on typical absorbances for the functional groups present in 2-Methylbenzhydrol. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions unique to the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[8]
| m/z | Relative Intensity | Assignment |
| 198 | Variable | [M]⁺ (Molecular ion) |
| 183 | Variable | [M - CH₃]⁺ |
| 119 | High | [C₉H₇O]⁺ or [C₉H₉]⁺ fragment |
| 105 | High | [C₇H₅O]⁺ (Benzoyl cation) |
| 77 | Medium | [C₆H₅]⁺ (Phenyl cation) |
Note: The fragmentation pattern is predicted based on the structure of 2-Methylbenzhydrol. The most intense peaks are often the result of the formation of stable carbocations.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 2-Methylbenzhydrol.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-Methylbenzhydrol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). To ensure accurate chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[9]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[10]
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
Infrared (IR) Spectroscopy
Objective: To obtain an IR spectrum of 2-Methylbenzhydrol to identify its functional groups.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of solid 2-Methylbenzhydrol directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.[7]
-
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of 2-Methylbenzhydrol with anhydrous potassium bromide (KBr) in a mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the prepared sample in the instrument's sample holder.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹. The instrument software will automatically subtract the background spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 2-Methylbenzhydrol.
Methodology:
-
Sample Introduction: Introduce a dilute solution of 2-Methylbenzhydrol into the mass spectrometer. Common techniques include direct infusion or coupling with a chromatographic method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Ionize the sample molecules. Electron Impact (EI) is a common method for GC-MS, while Electrospray Ionization (ESI) is often used for LC-MS.[11][12]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the separated ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain insights into the molecule's structure.
Visualizations
The following diagrams illustrate the logical workflow of the spectroscopic analyses.
Caption: Workflow for the spectroscopic analysis of 2-Methylbenzhydrol.
Caption: Experimental workflow for NMR spectroscopy.
Caption: Parallel workflows for IR and Mass Spectrometry analysis.
References
- 1. 2-Methylbenzhydrol | C14H14O | CID 95659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methylbenzhydrol = 98 5472-13-9 [sigmaaldrich.com]
- 3. 2-甲基二苯甲醇 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Methylbenzhydrol | 5472-13-9 [chemicalbook.com]
- 5. 2-Methylbenzhydrol | 5472-13-9 [amp.chemicalbook.com]
- 6. Experimental Design [web.mit.edu]
- 7. community.wvu.edu [community.wvu.edu]
- 8. fiveable.me [fiveable.me]
- 9. NMR Spectroscopy [www2.chemistry.msu.edu]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 12. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
